molecular formula C11H6ClF3N2O2 B13126437 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylicacid

5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylicacid

Katalognummer: B13126437
Molekulargewicht: 290.62 g/mol
InChI-Schlüssel: VMGZKELTSZKIFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a trifluoromethyl group at position 3 of the phenyl ring, and a carboxylic acid group at position 4 of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the pyrazole ring. The chloro group can be introduced through a chlorination reaction using thionyl chloride or another chlorinating agent. Finally, the carboxylic acid group is introduced through oxidation of the corresponding alcohol or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-1-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a fluoro group instead of a trifluoromethyl group.

    5-Chloro-1-(3-(trifluoromethyl)phenyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid: Similar structure with an isopropyl group at position 3.

Uniqueness

The unique combination of the chloro, trifluoromethyl, and carboxylic acid groups in 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid contributes to its distinct chemical properties and potential applications. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Eigenschaften

Molekularformel

C11H6ClF3N2O2

Molekulargewicht

290.62 g/mol

IUPAC-Name

5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H6ClF3N2O2/c12-9-8(10(18)19)5-16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19)

InChI-Schlüssel

VMGZKELTSZKIFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.